REACTION_CXSMILES
|
[C:1]([O-:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Na+].[CH3:12][C@@H:13]1[N:34]2[C:17]3[C:18]([C:30]([C:32]([C:35]([OH:37])=[O:36])=[CH:33]2)=[O:31])=[CH:19][C:20]([F:29])=[C:21]([N:22]2[CH2:27][CH2:26][N:25]([CH3:28])[CH2:24][CH2:23]2)[C:16]=3[O:15][CH2:14]1.Cl>O>[CH3:12][C@@H:13]1[N:34]2[C:17]3[C:18]([C:30]([C:32]([C:35]([OH:37])=[O:36])=[CH:33]2)=[O:31])=[CH:19][C:20]([F:29])=[C:21]([N:22]2[CH2:23][CH2:24][N:25]([CH3:28])[CH2:26][CH2:27]2)[C:16]=3[O:15][CH2:14]1.[C:1]([O-:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:0.1|
|
Name
|
sodium octanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C[C@H]1COC2=C3C(=CC(=C2N4CCN(CC4)C)F)C(=O)C(=CN31)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C[C@H]1COC2=C3C(=CC(=C2N4CCN(CC4)C)F)C(=O)C(=CN31)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |